3-Ethoxy-4-methoxyphenyl methyl sulfide

Description

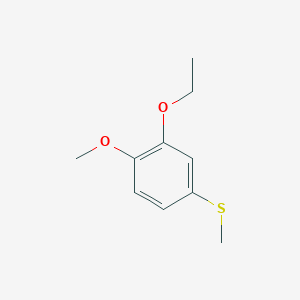

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-4-12-10-7-8(13-3)5-6-9(10)11-2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLZRSEUXGXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Chemical Significance Within Aryl Alkyl Sulfides

3-Ethoxy-4-methoxyphenyl methyl sulfide (B99878) belongs to the structural class of organic compounds known as aryl alkyl sulfides (or thioethers). This classification denotes a molecule containing a sulfur atom bonded to an aromatic ring (the aryl group) and an alkyl group. acs.org The general structure can be represented as Ar-S-R, where 'Ar' is the 3-ethoxy-4-methoxyphenyl group and 'R' is the methyl group.

The chemical significance of aryl alkyl sulfides is substantial and multifaceted. They are recognized as crucial intermediates in organic synthesis and are integral components of many biologically active molecules and functional materials. nih.govorganic-chemistry.org The sulfide linkage is valued for its relative stability and its specific electronic and steric properties. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts distinct reactivity to the molecule compared to its ether analogue. It can, for instance, be oxidized to form corresponding sulfoxides and sulfones, which are themselves important functional groups in pharmaceuticals. nih.gov

The synthesis of aryl alkyl sulfides has been a subject of extensive research, leading to the development of numerous methodologies. Classical approaches often involve the reaction of an aryl thiol with an alkyl halide. acs.org More contemporary and versatile methods include metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel catalysts are widely employed to facilitate the formation of the carbon-sulfur (C-S) bond from aryl halides or boronic acids and a sulfur source. organic-chemistry.orgthieme-connect.de A convenient one-pot synthesis involves the reaction of an aryl bromide with n-butyllithium and elemental sulfur to generate a lithium aryl thiolate in situ, which then reacts with an alkyl halide. acs.org

Table 1: General Properties of Aryl Alkyl Sulfides

| Property | Description |

|---|---|

| Functional Group | R-S-Ar (where R is alkyl and Ar is aryl) |

| Bonding | The C-S bond is longer and weaker than the C-O bond in ethers. The C-S-C bond angle is typically smaller than the C-O-C angle in ethers. |

| Reactivity | The sulfur atom is nucleophilic and can be readily alkylated to form sulfonium (B1226848) salts. It can be oxidized to sulfoxides (R-SO-Ar) and further to sulfones (R-SO₂-Ar). |

| Synthetic Utility | Serve as precursors for sulfoxides, sulfones, and other sulfur-containing heterocycles. The sulfide group can influence the electronic properties of the aromatic ring. |

The specific structure of 3-ethoxy-4-methoxyphenyl methyl sulfide features a benzene (B151609) ring substituted with three groups: an ethoxy (-OCH₂CH₃) group, a methoxy (B1213986) (-OCH₃) group, and a methyl sulfide (-SCH₃) group. The arrangement of the electron-donating ethoxy and methoxy groups on the aromatic ring influences its electronic properties, making it an activated system for electrophilic aromatic substitution reactions. The presence of the 3-ethoxy-4-methoxyphenyl moiety is particularly noteworthy as it is a key structural fragment in various pharmacologically active compounds, such as the anti-inflammatory drug Apremilast. google.comgoogle.comnih.gov

Table 2: Physicochemical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1379111-32-6 | chemical-suppliers.eu |

| Molecular Formula | C₁₀H₁₄OS | nih.gov |

| Molecular Weight | 182.28 g/mol | Inferred from formula |

| IUPAC Name | 1-Ethoxy-2-methoxy-4-(methylthio)benzene | Inferred from structure |

Note: Detailed experimental data for this specific compound is not widely available in published literature; properties are based on supplier information and chemical structure.

Historical Context of Aryl Methoxy Ethoxy Substituted Compounds in Chemical Synthesis

Synthetic Routes for this compound and its Precursors

The creation of the 3-ethoxy-4-methoxyphenyl scaffold is a critical first step, which can be accomplished through several synthetic pathways. Following the establishment of this core structure, the methyl sulfide group is incorporated.

Approaches to the 3-Ethoxy-4-methoxyphenyl Moiety

3-Ethoxy-4-methoxybenzaldehyde (B45797) serves as a key intermediate in the synthesis of various compounds. nbinno.comsigmaaldrich.com It is a derivative of vanillin and is also known as 3-ethoxy-p-anisaldehyde. sigmaaldrich.comchemicalbook.com Its molecular formula is C10H12O3. nbinno.com

One common route to 3-ethoxy-4-methoxybenzaldehyde starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The synthesis involves the ethylation of isovanillin using an ethylating agent like bromoethane (B45996) or diethyl sulfate (B86663) in the presence of a base. google.comgoogle.com For instance, reacting isovanillin with bromoethane in the presence of sodium hydroxide (B78521) and a phase transfer catalyst such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) fluoride (B91410) can produce 3-ethoxy-4-methoxybenzaldehyde in high yield and purity. chemicalbook.comgoogle.comgoogle.com The use of a phase transfer catalyst facilitates the reaction between the aqueous and organic phases, leading to efficient ethylation. google.com Another method involves using potassium carbonate as the base. google.com

The resulting 3-ethoxy-4-methoxybenzaldehyde can then be further functionalized. For example, it can undergo condensation with a deprotonated dialkylsulfone, like dimethylsulfone, to form an α,β-unsaturated styryl sulfone. googleapis.com This intermediate is pivotal in the synthesis of more complex molecules. googleapis.com

Table 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

| Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| Isovanillin | Bromoethane, Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 94.8 | 99.9 | google.com |

| Isovanillin | Bromoethane, Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 96.1 | 99.9 | chemicalbook.comgoogle.com |

| Isovanillin | Bromoethane, Potassium Carbonate | Tetrabutylammonium Fluoride | Water | 95.1 | 99.8 | google.com |

This table summarizes different reported methods for the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a key precursor.

3-Ethoxy-4-methoxybenzonitrile (B1661997) is another important intermediate that can be derived from 3-ethoxy-4-methoxybenzaldehyde. chemicalbook.comsynthinkchemicals.com The conversion of the aldehyde to the nitrile is a key transformation. One method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, (E)-3-ethoxy-4-methoxybenzaldehyde oxime. chemicalbook.com This oxime is then dehydrated, for example, using acetic anhydride, to yield 3-ethoxy-4-methoxybenzonitrile. google.com This multi-step process from the aldehyde provides a viable route to the nitrile. google.comchemicalbook.com

Alternatively, 3-ethoxy-4-methoxybenzonitrile can be synthesized from 3-hydroxy-4-methoxybenzonitrile (B193458) by ethylation with bromoethane in the presence of potassium carbonate and dimethylformamide. chemicalbook.com

The functionalization of the phenyl ring through alkylation is a fundamental strategy in organic synthesis. In the context of the 3-ethoxy-4-methoxyphenyl moiety, ethylation of a hydroxyl group is a key step. As mentioned previously, the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin is a prime example of O-alkylation. google.comgoogle.com This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, making it a more potent nucleophile for reaction with an ethylating agent. google.comgoogle.com The choice of base and solvent can influence the reaction's efficiency.

Introduction of the Methyl Sulfide Group

Once the 3-ethoxy-4-methoxyphenyl core is established, the next step is the introduction of the methyl sulfide group.

The formation of sulfides, also known as thioethers, is commonly achieved through the alkylation of thiols. jmaterenvironsci.comlibretexts.org This reaction involves a thiol (R-SH) reacting with an alkyl halide in the presence of a base to form a sulfide (R-S-R'). jmaterenvironsci.com The thiol is first deprotonated by the base to form a thiolate anion (R-S⁻), which then acts as a potent nucleophile to displace the halide from the alkyl halide in an SN2 reaction. libretexts.orglibretexts.org

In the synthesis of this compound, a suitable precursor bearing a leaving group would be required on the benzylic position of the 3-ethoxy-4-methoxyphenyl moiety. This precursor could then react with a methylthiolating agent. While direct methylation of an aromatic thiol is possible, the synthesis often proceeds through intermediates. For instance, a precursor like 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine can be synthesized, which already contains the core structure and a modified sulfur-containing group. google.comlookchem.com

A general method for the synthesis of alkyl aryl sulfides involves the reaction of aromatic thiols with alkylating agents. jmaterenvironsci.com The use of green mediums like water or ionic liquids for these reactions has been explored to develop more environmentally friendly protocols. jmaterenvironsci.com For instance, the S-methylation of aromatic thiols can be achieved using dimethyl carbonate in the presence of an ionic liquid. jmaterenvironsci.com

Reductive Processes to Yield Sulfide Linkages

The formation of the aryl-sulfide bond in structures like this compound can be accomplished through various synthetic strategies. A common method involves the reaction of a corresponding thiolate with an appropriate electrophile. While direct reductive processes to form the methyl sulfide are less commonly detailed for this specific molecule, general principles of sulfide synthesis often involve the reduction of more oxidized sulfur functionalities like sulfoxides or sulfonyl chlorides, though these are more frequently used in the reverse direction (oxidation).

A prevalent synthetic route to analogous aryl sulfides, such as 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone, involves the S-alkylation of a thiophenol. In a typical procedure, a thiophenol is treated with a base like potassium hydroxide to generate the thiolate anion, which then displaces a leaving group (e.g., a halide) from an alkylating agent. For instance, 3-methoxybenzenethiol (B100605) can be deprotonated and reacted with 2-Bromo-1-(4-methoxy-phenyl)-ethanone to form the corresponding keto-sulfide. jocpr.com This highlights the nucleophilic nature of the thiolate in forming the C-S bond, a foundational step before any subsequent reductive or oxidative modifications.

Asymmetric Hydrogenation to Form Chiral Sulfides as Intermediates

Asymmetric hydrogenation represents a powerful tool for establishing chirality in molecules. wikipedia.org While the direct asymmetric hydrogenation to form a simple chiral sulfide like this compound is not a standard transformation, the technique is critical for creating chiral intermediates from prochiral precursors that contain a sulfide moiety. For example, the asymmetric hydrogenation of α,β-unsaturated sulfones or vinyl sulfoxides can produce chiral sulfones and sulfoxides, which can be precursors to other chiral sulfur-containing compounds. rsc.orgacs.org

This methodology is particularly relevant in the synthesis of chiral amines that are key pharmaceutical intermediates. acs.org For instance, the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial intermediate for the drug Apremilast, can be achieved via catalytic asymmetric hydrogenation. chemicalbook.com In this process, an enamine precursor containing the 3-ethoxy-4-methoxyphenyl group and a methylsulfonyl moiety is hydrogenated using a chiral catalyst system, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. chemicalbook.comajchem-b.com This reaction establishes the stereocenter adjacent to the aromatic ring with high enantioselectivity.

A general procedure involves dissolving a catalyst system, for example, bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (B1224126) and a chiral phosphine ligand like (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, in a suitable solvent such as 2,2,2-trifluoroethanol. chemicalbook.com The substrate is then added, and the mixture is subjected to hydrogen pressure at elevated temperatures to yield the desired chiral amine. chemicalbook.com

Chemical Reactivity and Derivatization of the Methyl Sulfide Moiety

The sulfur atom in the methyl sulfide group is nucleophilic and can be readily oxidized to higher oxidation states, namely sulfoxides and sulfones. This reactivity is central to the derivatization of this compound and its analogues.

Oxidation Reactions of the Sulfide Group

The oxidation of sulfides is a fundamental transformation in organic chemistry, allowing for the modulation of the electronic and steric properties of the sulfur-containing moiety. pearson.com

Selective Oxidation to Sulfoxides (e.g., 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfinyl)-eth-2-ylamine)

The selective oxidation of a sulfide to a sulfoxide (B87167) requires careful control of the oxidant stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.org A variety of reagents have been developed for this purpose. organic-chemistry.org The resulting sulfoxide, such as the conceptual 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfinyl)-eth-2-ylamine, introduces a stereogenic center at the sulfur atom, making it a chiral functional group.

Achieving high selectivity for sulfoxides can be accomplished by:

Careful control of oxidant stoichiometry, typically using one equivalent of the oxidizing agent. google.com

Maintaining low reaction temperatures. google.com

Using milder, more selective oxidizing systems. acsgcipr.org

Catalytic systems, such as those using ruthenium(III) meso-tetraphenylporphyrin chloride with molecular oxygen, have demonstrated high efficiency and selectivity in converting sulfides to sulfoxides. nih.gov

Further Oxidation to Sulfones (e.g., 2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethanamine)

Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. organic-chemistry.org Sulfones, like 2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethanamine, are important structural motifs in many biologically active compounds. This transformation is generally achieved using stronger oxidizing agents or an excess of the oxidant used for sulfoxide formation. pearson.com

The synthesis of the Apremilast intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, relies on the presence of the sulfone group. google.comgoogle.comwipo.int The robust nature of the sulfone moiety makes it a stable component in multi-step synthetic sequences.

Reagents and Optimized Conditions for Sulfide Oxidation (e.g., H₂O₂, m-CPBA)

Hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are two of the most common and versatile reagents for the oxidation of sulfides. google.com The selectivity of these oxidations—yielding either the sulfoxide or the sulfone—is highly dependent on the reaction conditions.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered an environmentally benign ("green") oxidant, with water as its only byproduct. nih.gov The oxidation of sulfides with H₂O₂ can be catalyzed by various metal and non-metal catalysts or can proceed under catalyst-free conditions, for instance, in a solvent like glacial acetic acid. nih.gov

To yield sulfoxides: Using approximately one equivalent of H₂O₂ in a controlled manner generally favors the formation of the sulfoxide. nih.gov

To yield sulfones: Using an excess of H₂O₂ (typically 2.5 equivalents or more) and sometimes a catalyst like carboxylated multi-walled carbon nanotubes drives the reaction to completion, affording the sulfone in high yield. rsc.orgusptechnologies.com The reaction stoichiometry for complete oxidation to sulfate (a related but distinct process from sulfone formation) requires 4.25 lbs of H₂O₂ per pound of sulfide. usptechnologies.com

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful and reliable oxidant for sulfides. google.com The product selectivity is directly controlled by the stoichiometry and temperature.

To yield sulfoxides: The use of one equivalent of m-CPBA, often at low temperatures (e.g., 0 °C), selectively produces the sulfoxide. google.com

To yield sulfones: The use of two or more equivalents of m-CPBA, typically at room temperature, results in the formation of the sulfone in excellent yields. google.com

The table below summarizes typical conditions for these selective oxidations.

| Target Product | Reagent | Stoichiometry (Reagent:Sulfide) | Typical Conditions |

| Sulfoxide | H₂O₂ | ~1:1 | Glacial acetic acid, room temp. nih.gov |

| Sulfoxide | m-CPBA | 1:1 | Dichloromethane, 0 °C google.com |

| Sulfone | H₂O₂ | >2:1 | Catalyst (e.g., MWCNTs-COOH), room temp. rsc.org |

| Sulfone | m-CPBA | >2:1 | THF or Dichloromethane, room temp. google.com |

Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the directing and activating or deactivating effects of its three substituents: the ethoxy group (-OC2H5), the methoxy group (-OCH3), and the methyl sulfide group (-SCH3).

Both the ethoxy and methoxy groups are activating groups and are ortho, para-directors. This is due to the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. The methyl sulfide group, while also an ortho, para-director, is generally considered to be a weak deactivator. The sulfur atom can also donate a lone pair of electrons, but its larger size and more diffuse p-orbitals result in less effective overlap with the aromatic pi-system compared to oxygen.

The combined influence of these groups dictates the regioselectivity of electrophilic substitution reactions. The positions on the aromatic ring are numbered starting from the carbon bearing the methyl sulfide group as position 1. Therefore, the substituents are at positions 3 (ethoxy) and 4 (methoxy).

The most activated positions for electrophilic attack are those ortho and para to the strongly activating ethoxy and methoxy groups. Specifically, the positions ortho to the ethoxy group (positions 2 and 4) and ortho and para to the methoxy group (positions 3 and 5) are electronically enriched. However, since positions 3 and 4 are already substituted, the potential sites for substitution are C2, C5, and C6.

Considering the directing effects:

The ethoxy group at C3 directs to C2 and C4 (blocked).

The methoxy group at C4 directs to C3 (blocked) and C5.

The methyl sulfide group at C1 directs to C2 and C6.

The strong activating effect of the alkoxy groups will dominate, making positions 2 and 5 the most likely sites for electrophilic attack. Steric hindrance may play a role, potentially favoring substitution at the less hindered C5 position over the C2 position, which is flanked by the methyl sulfide and ethoxy groups.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Methylthio-2-nitro-3-ethoxy-4-methoxybenzene and 1-Methylthio-4-methoxy-5-nitro-3-ethoxybenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-methylthio-3-ethoxy-4-methoxybenzene and 1-Bromo-4-methoxy-5-methylthio-3-ethoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-methylthio-3-ethoxy-4-methoxybenzene and 5-Acyl-1-methylthio-3-ethoxy-4-methoxybenzene |

Note: The precise distribution of isomers would need to be determined experimentally.

Functional Group Interconversions of Related Substituents

The ethoxy, methoxy, and methyl sulfide groups on the phenyl ring can undergo various chemical transformations, allowing for the synthesis of a range of derivatives.

Reactions of the Methyl Sulfide Group:

The methyl sulfide group is susceptible to oxidation. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide, would be expected to yield the corresponding sulfoxide, 3-ethoxy-4-methoxyphenyl methyl sulfoxide. The use of a stronger oxidizing agent, like excess hydrogen peroxide or potassium permanganate, would lead to the formation of the sulfone, 3-ethoxy-4-methoxyphenyl methyl sulfone.

Recent research has also highlighted the utility of aryl methyl sulfides in cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions have been developed that utilize aryl methyl sulfides with aryl bromides to form biaryls. acs.org This suggests that this compound could potentially be used as a building block in the synthesis of more complex biaryl structures.

Reactions of the Ether Groups:

The ethoxy and methoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Selective cleavage of one ether group over the other can be challenging and would likely depend on subtle differences in their reactivity, which would need to be determined empirically. For example, cleavage of the methoxy group would yield 3-ethoxy-4-hydroxyphenyl methyl sulfide, while cleavage of the ethoxy group would result in 3-hydroxy-4-methoxyphenyl methyl sulfide.

Table 2: Potential Functional Group Interconversion Reactions

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Methyl Sulfide (-SCH₃) | H₂O₂ (1 equiv.) | Methyl Sulfoxide (-SOCH₃) |

| Methyl Sulfide (-SCH₃) | H₂O₂, KMnO₄ (excess) | Methyl Sulfone (-SO₂CH₃) |

| Methoxy Ether (-OCH₃) | HBr or HI, heat | Phenol (-OH) |

| Ethoxy Ether (-OC₂H₅) | HBr or HI, heat | Phenol (-OH) |

Mechanistic Investigations of Reactions Involving 3 Ethoxy 4 Methoxyphenyl Methyl Sulfide

Elucidation of Sulfide (B99878) Oxidation Mechanisms

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. Mechanistic studies on the oxidation of aryl methyl sulfides, including those with electron-donating groups similar to 3-Ethoxy-4-methoxyphenyl methyl sulfide, have revealed intricate pathways.

The oxidation of aryl methyl sulfides can proceed through different mechanisms depending on the oxidant and reaction conditions. One common pathway is a direct oxygen atom transfer from the oxidant to the sulfur atom. acs.org In this mechanism, the sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.

Another well-established mechanism is the electron transfer-oxygen transfer (ET-OT) pathway. nih.gov This process is particularly relevant in oxidations catalyzed by certain metal complexes. It involves an initial single-electron transfer from the sulfide to the oxidant, forming a sulfide radical cation and a reduced form of the oxidant. This is followed by the transfer of an oxygen atom to the radical cation to yield the sulfoxide (B87167). For instance, the oxygenation of sulfides catalyzed by H₅PV₂Mo₁₀O₄₀ has been shown to proceed via a low-temperature ET-OT mechanism. nih.gov The reaction initiates with the formation of a sulfide radical cation-reduced polyoxometalate ion pair, which has been identified spectroscopically. nih.gov

The nature of the substituents on the aromatic ring significantly influences the reaction rate. For aryl methyl sulfides with electron-donating groups, such as the ethoxy and methoxy (B1213986) groups in this compound, the increased electron density on the sulfur atom enhances its nucleophilicity, generally accelerating the rate of oxidation. acs.org

The solvent can also play a crucial role in the mechanism. For example, in the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane, the reaction proceeds via a concerted mechanism in less polar solvents, but in highly polar aqueous acetone, the mechanism shifts to a two-step process involving a betaine (B1666868) intermediate.

A wide array of catalysts, particularly metal complexes, have been employed to achieve selective oxidation of sulfides to sulfoxides. nih.gov These catalysts can influence both the rate and the selectivity of the reaction, often preventing over-oxidation to the corresponding sulfone.

Iron complexes are commonly used catalysts. For instance, the oxidation of aryl methyl sulfides in the presence of catalytic amounts of nitric acid (HNO₃) and iron(III) bromide (FeBr₃) has been studied. acs.org The proposed mechanism suggests two potential pathways: one involving the formation of a ternary complex between the sulfide, FeBr₃, and the nitrate (B79036) ion, and another involving a complex between the sulfide and HNO₃. acs.org Both pathways lead to the generation of HNO₂, which then forms N₂O₄, the active oxidizing species in a catalytic cycle that consumes oxygen from the air. acs.org

Other metal-based catalysts, such as those involving molybdenum, tungsten, and titanium, have also been shown to be effective. nih.govresearchgate.net For example, molybdate (B1676688) ions immobilized on an ionic liquid-modified mesoporous carbon have been used for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide. nih.gov Similarly, chiral titanium-binol complexes have been utilized for the asymmetric oxidation of prochiral sulfides. researchgate.net

The choice of catalyst and oxidant can be tailored to achieve high yields and selectivity for the desired sulfoxide product. The data in the table below illustrates the effect of different catalysts on the oxidation of thioanisole (B89551), a related aryl methyl sulfide.

Table 1: Catalytic Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

| Catalyst System | Oxidant | Solvent | Yield of Sulfoxide (%) | Reference |

|---|---|---|---|---|

| FeBr₃/HNO₃ | O₂ (air) | Acetonitrile | High | acs.org |

| Chloroperoxidase | H₂O₂ (in situ) | Water/NMCNs-PEI | High | rsc.org |

| PMO-IL-WO₄²⁻ | H₂O₂ | Water | 92-99 | nih.gov |

| Oxo(salen)chromium(V) | - | Acetonitrile | - | acs.org |

| H₅PV₂Mo₁₀O₄₀ | O₂ (aerobic) | - | ~90 | nih.gov |

Note: This table presents generalized findings for thioanisole and related sulfides, as specific data for this compound is not available in the cited literature.

Mechanistic Studies of Chiral Induction and Stereoselectivity in Synthesis

The oxidation of prochiral sulfides like this compound can lead to the formation of a stereogenic center at the sulfur atom, resulting in a chiral sulfoxide. The study of chiral induction and stereoselectivity in these reactions is a significant area of research. illinois.edursc.org

The synthesis of enantiomerically enriched sulfoxides can be achieved through several strategies, most notably through the use of chiral auxiliaries or catalytic enantioselective oxidation. illinois.edu The Andersen synthesis, a classical method, involves the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate ester. illinois.edu This reaction proceeds with clean inversion of configuration at the sulfur atom. illinois.edu

Catalytic asymmetric oxidation is a more modern and efficient approach. researchgate.net This often involves the use of a chiral metal complex, such as a titanium-diethyl tartrate (DET) system, which can selectively catalyze the oxidation of one enantiotopic face of the sulfide. researchgate.net The development of immobilized chiral catalysts allows for easier separation and recycling, enhancing the practicality of these methods. researchgate.net For example, a chiral Ti-binol complex immobilized on ionic liquid-modified SBA-15 has been shown to be highly enantioselective in the asymmetric oxidation of prochiral sulfides. researchgate.net

The mechanism of chiral induction often relies on the formation of a highly ordered transition state where the chiral catalyst differentiates between the two enantiotopic faces of the sulfide. illinois.edu The steric and electronic properties of both the substrate and the chiral ligand play a crucial role in determining the degree of enantioselectivity. In the case of this compound, the bulky ethoxy and methoxy groups could influence the approach of the oxidant to the sulfur atom in a chiral environment.

Furthermore, kinetic resolution can be employed to enhance the enantiopurity of the sulfoxide product. researchgate.net This involves the preferential oxidation of one enantiomer of the sulfoxide to the sulfone, leaving the other enantiomer in excess.

Exploration of Reaction Pathways for Aromatic Functionalization

The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. libretexts.orgncert.nic.in The ethoxy and methoxy groups are strong activating groups and are ortho, para-directing. libretexts.org This means that electrophiles will preferentially attack the positions ortho and para to these groups.

The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.comtotal-synthesis.commakingmolecules.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commakingmolecules.com In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commakingmolecules.com

For this compound, the positions open for substitution are at C-2, C-5, and C-6. Given the directing effects of the ethoxy (at C-3) and methoxy (at C-4) groups, electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are ortho to the ethoxy group and meta to the methoxy group, and at the C-5 position, which is ortho to the methoxy group and meta to the ethoxy group. The powerful activating and directing nature of alkoxy groups often leads to polysubstitution if the reaction conditions are not carefully controlled. makingmolecules.com

The anodic oxidation of related dimethoxybenzene derivatives has also been investigated, revealing complex reaction pathways that can lead to the formation of quinones, coupling products, or side-chain oxidation products depending on the reaction medium and electrodes used. nih.govresearchgate.netsoton.ac.uk These studies suggest that the aromatic ring of this compound could also undergo oxidative functionalization under electrochemical conditions.

Table 2: Summary of Directing Effects in Electrophilic Aromatic Substitution

| Substituent Type | Activating/Deactivating | Directing Effect | Example Substituents |

|---|---|---|---|

| Strong Activators | Activating | Ortho, Para | -OH, -OR, -NH₂ |

| Moderate Activators | Activating | Ortho, Para | -OC(O)R, -NHC(O)R |

| Weak Activators | Activating | Ortho, Para | -Alkyl, -Aryl |

| Weak Deactivators | Deactivating | Ortho, Para | -Halogens |

| Moderate Deactivators | Deactivating | Meta | -C(O)R, -SO₃H, -CN |

| Strong Deactivators | Deactivating | Meta | -NO₂, -NR₃⁺ |

This table provides a general overview of substituent effects in electrophilic aromatic substitution. The ethoxy and methoxy groups of this compound fall into the category of strong activators.

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical Investigations using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools in contemporary chemical research. These methods allow for the in-silico investigation of molecular properties, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Ethoxy-4-methoxyphenyl methyl sulfide (B99878), DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation. These calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule, providing a precise model of its geometry. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined, forming the basis for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For 3-Ethoxy-4-methoxyphenyl methyl sulfide, the energy and spatial distribution of the HOMO would indicate its propensity to act as an electron donor (nucleophile), while the LUMO would describe its ability to act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A smaller energy gap generally correlates with higher reactivity.

A significant advantage of modern computational chemistry is the ability to predict spectroscopic data with a high degree of accuracy. By employing methods such as Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These predicted values, when compared to experimental data, are invaluable for confirming the molecular structure and assigning specific signals to the corresponding nuclei. Similarly, the calculation of harmonic vibrational frequencies can predict the infrared (IR) spectrum, identifying the characteristic vibrational modes associated with its functional groups (e.g., C-O-C stretches, C-S stretches, aromatic C-H bends). Recent advancements in machine learning have further improved the accuracy of NMR shift predictions, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts in some models. nih.gov

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | |

| -OCH2CH3 | ~1.4 (t), ~4.0 (q) |

| -OCH3 | ~3.8 (s) |

| -SCH3 | ~2.5 (s) |

| Aromatic-H | ~6.8-7.2 (m) |

| ¹³C NMR (δ, ppm) | |

| -OCH2CH3 | ~15, ~64 |

| -OCH3 | ~56 |

| -SCH3 | ~16 |

| Aromatic-C | ~110-150 |

| IR (cm⁻¹) | |

| C-H (aromatic) | ~3050 |

| C-H (aliphatic) | ~2950 |

| C-O (ether) | ~1250, ~1040 |

| C-S | ~700 |

Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes.

Theoretical modeling can extend beyond static molecular properties to the exploration of reaction pathways. For this compound, computational methods could be used to model potential reactions, such as oxidation of the sulfide group or electrophilic aromatic substitution. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different chemical transformations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen and sulfur atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would highlight areas prone to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO theory.

Role As a Key Synthetic Intermediate for Complex Molecules

Precursor in the Synthesis of Therapeutically Relevant Compounds

The structural attributes of 3-Ethoxy-4-methoxyphenyl methyl sulfide (B99878) make it an ideal starting material for the synthesis of high-value pharmaceutical compounds. Its transformation into more complex intermediates is a critical step in the production of several modern drugs.

Intermediates for β-Aminosulfones

β-Aminosulfones are a class of organic compounds that play a crucial role in various physiological processes and serve as important intermediates in the synthesis of numerous biologically active molecules, including α-amino acids, amino alcohols, and β-lactams. wikipedia.org Derivatives of β-aminophenethyl sulfone have demonstrated significant potential in the treatment of inflammatory diseases. wikipedia.org

The synthesis of β-aminosulfone compounds from precursors like 3-Ethoxy-4-methoxyphenyl methyl sulfide is of considerable interest because these intermediates are pivotal for producing anti-inflammatory agents. wikipedia.orggoogle.com A common synthetic strategy involves the oxidation of the sulfide group in this compound or its derivatives to a sulfone. This is often followed by other transformations to introduce an amino group at the β-position relative to the sulfonyl group.

Building Block for Apremilast and its Analogs

One of the most significant applications of this compound and its derived intermediates is in the synthesis of Apremilast. wikipedia.orggoogle.com Apremilast, known chemically as N-{2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide, is a potent inhibitor of phosphodiesterase 4 (PDE4) and is used to treat inflammatory conditions such as psoriasis and psoriatic arthritis. google.com

The core structure of Apremilast contains the 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl moiety, which is directly derived from intermediates synthesized from this compound. The synthesis of Apremilast heavily relies on the availability of the chiral β-aminosulfone intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. researchgate.net

Cost-effective and efficient processes for the commercial production of this key chiral aminosulfone intermediate are crucial. researchgate.net These processes often start from 3-ethoxy-4-methoxybenzaldehyde (B45797), a close relative of the sulfide, which is converted through a series of steps, including the introduction of the methylsulfonyl group and the chiral amine. google.comresearchgate.net The enantioselective synthesis of the aminosulfone intermediate is critical to ensure the therapeutic efficacy and safety of the final Apremilast drug product. lookchem.com

Table 1: Key Intermediates in the Synthesis of Apremilast

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting material for sulfone intermediates |

| 3-Ethoxy-4-methoxybenzaldehyde | Alternative starting material for aminosulfone synthesis google.comgoogle.com |

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | Key chiral β-aminosulfone intermediate researchgate.net |

| Apremilast | Final therapeutically active compound google.com |

Applications in the Synthesis of Various Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with many exhibiting a wide range of biological activities. nih.gov While the primary documented use of this compound is in the synthesis of Apremilast intermediates, its structural elements suggest potential for its use in creating other sulfur-containing ring systems.

Thiophene (B33073) Derivatives

Thiophenes are five-membered aromatic rings containing a sulfur atom and are found in many pharmaceuticals. ijprajournal.com The Gewald reaction is a well-known and versatile method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

While the aldehyde analogue, 3-ethoxy-4-methoxybenzaldehyde, could theoretically be a starting component in a Gewald-type reaction to produce a thiophene with the desired substitution pattern, specific examples of this transformation using either the aldehyde or this compound are not prominently featured in the surveyed scientific literature. The synthesis of thiophene derivatives often relies on various cyclization strategies, including those starting from functionalized alkynes or via metal-catalyzed reactions. bohrium.comorganic-chemistry.orgmdpi.com

Thiazolidinone Derivatives

Thiazolidinones are saturated five-membered rings containing a sulfur atom, a nitrogen atom, and a carbonyl group. They are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. nih.govrsc.orgsysrevpharm.orgresearchgate.net The synthesis of 4-thiazolidinones often involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.gov

Given that an amine derivative could be prepared from this compound, it is plausible that this could be used to form a Schiff base, which could then be cyclized to a thiazolidinone. However, a review of the current literature does not provide specific examples of this compound being directly employed as a precursor for thiazolidinone derivatives. The synthesis of these heterocycles is well-established through various routes, but the application of this particular starting material remains an area for potential future exploration. researchgate.netnih.gov

Other Multifunctionalized Sulfurated Systems

The field of sulfur-containing heterocycles is vast and includes a wide array of ring systems with diverse functionalities. researchgate.netnih.govorganic-chemistry.orgchemistryviews.org The synthesis of these systems can be achieved through numerous methods, including ring-expansion reactions, multicomponent reactions, and various cyclization strategies. researchgate.netnih.govchemistryviews.org

The 3-ethoxy-4-methoxyphenyl moiety combined with a reactive sulfur group, as found in this compound, represents a potentially useful synthon for constructing more complex sulfur-containing heterocyclic systems. Despite this potential, the current body of scientific literature is predominantly focused on the pathway towards β-aminosulfones and Apremilast. The application of this compound in the synthesis of other multifunctionalized sulfurated systems is not extensively documented, indicating a possible opportunity for new synthetic explorations.

Structure Activity Relationship Sar and Mechanistic Insights into in Vitro Biological Activities of Derivatives

Influence of the 3-Ethoxy-4-methoxyphenyl Scaffold on In Vitro Interactions

The 3-ethoxy-4-methoxyphenyl group is a critical pharmacophore in a number of biologically active compounds. Its structural features are pivotal for interactions with various biological targets. In the context of PDE4 inhibitors, this particular scaffold plays a crucial role in fitting into the enzyme's active site. The discovery of Apremilast, a potent PDE4 inhibitor, underscored the importance of the 3-ethoxy-4-methoxyphenyl moiety for high-affinity binding. nih.govacs.org The ethoxy and methoxy (B1213986) groups contribute to the electronic and steric properties that govern the molecule's interaction with amino acid residues within the target protein. Research on various pyrimidine (B1678525) derivatives has also highlighted that the presence of a 4-methoxyphenyl (B3050149) group can enhance anti-inflammatory activity. rsc.org Molecular docking studies on other heterocyclic compounds containing a methoxyphenyl group have further elucidated its role in binding to target proteins like EGFR and thymidylate kinase. researchgate.netajpp.in

Functional Impact of the Methyl Sulfide (B99878) and its Oxidized Forms (Sulfoxide/Sulfone) on In Vitro Biological Pathways

The oxidation state of the sulfur atom in the side chain of 3-ethoxy-4-methoxyphenyl derivatives has a profound impact on their biological activity. The development of Apremilast involved the optimization of a series of compounds where a carboxylic acid group was replaced by a sulfone. nih.govacs.org This modification from a carboxy to a sulfone analogue was a key step in enhancing the compound's potency as a PDE4 inhibitor. nih.govacs.org The sulfone group is known to form hydrogen bonds with amino acid residues, such as asparagine and tyrosine, within the active site of PDE4, which is a critical interaction for inhibition. rsc.org

While the sulfone form has been extensively studied, there is a notable lack of publicly available scientific literature on the specific in vitro biological activities of 3-ethoxy-4-methoxyphenyl methyl sulfide (the sulfide form) and its corresponding sulfoxide (B87167). Therefore, a direct comparison of the functional impact of the sulfide, sulfoxide, and sulfone moieties on in vitro biological pathways for this specific parent compound cannot be made at this time. However, a patent for antibacterial compounds mentions sulfone and sulfoxide substituted heterocyclic ureas, indicating a potential role for these groups in antimicrobial activity in other molecular contexts. google.com

Mechanistic Studies of In Vitro Efficacy

However, the safety profile of the highly derivatized sulfone, Apremilast, has been evaluated. In a comprehensive set of Good Laboratory Practice (GLP)-compliant studies, Apremilast was found to be non-genotoxic. It did not show mutagenicity in the Ames test or clastogenicity in cultured human peripheral blood lymphocytes and was negative for inducing micronuclei in an in vivo mouse study. Furthermore, lifetime carcinogenicity studies in rats and mice did not show an increase in tumor incidence. nih.gov A retrospective study on the use of Apremilast in patients with psoriasis and a history of cancer also suggested a favorable safety profile, with no significant adverse interactions observed. nih.gov

It is important to note that these studies focus on the lack of toxicity rather than cytotoxic efficacy against cancer cells. Other research on novel sulphonamide-bearing quinazolinone derivatives has shown some of these compounds to exhibit cytotoxicity against various cancer cell lines, including A549, HepG-2, LoVo, and MCF-7. nih.gov Similarly, certain tetrahydropyrimidine (B8763341) derivatives bearing a 3-ethoxy-4-hydroxyphenyl group have been synthesized and evaluated for their cytotoxic effects. arabjchem.org

Table 1: Genotoxicity and Carcinogenicity Profile of Apremilast

| Test System | Compound | Concentration/Dose | Result | Citation |

|---|---|---|---|---|

| Ames Test | Apremilast | Up to 5000 µ g/plate | Not mutagenic | nih.gov |

| Human Peripheral Blood Lymphocytes | Apremilast | Up to 700 µg/mL | Not clastogenic | nih.gov |

| Mouse Bone Marrow Micronucleus Test | Apremilast | Up to 2000 mg/kg/day | Negative for micronuclei induction | nih.gov |

| Rat Carcinogenicity Study | Apremilast | Lifetime exposure | Not carcinogenic | nih.gov |

This table is interactive. You can sort and filter the data.

There is no direct evidence in the reviewed literature for the in vitro antimicrobial properties of this compound, its sulfoxide, or its direct sulfone derivative.

However, a study on more complex fused heterocyclic derivatives incorporating the 3-ethoxy-4-methoxyphenyl scaffold has shown some promising antimicrobial activity. Specifically, 3-(4-ethoxy-3-methoxyphenyl)-6-phenyl-7H- nih.govacs.orgrsc.orgtriazolo[3,4-b] nih.govrsc.orgdatapdf.comthiadiazine was synthesized and evaluated for its antimicrobial effects. nih.gov

Table 2: Antimicrobial Activity of a 3-Ethoxy-4-methoxyphenyl Containing Heterocyclic Derivative

| Compound | Test Organism | Activity | Citation |

|---|

This table is interactive. You can sort and filter the data.

It is important to emphasize that this activity is associated with a significantly more complex molecule, and these findings cannot be directly extrapolated to the parent sulfide compound. Other research has explored the antimicrobial potential of Schiff base complexes with aryltellurium(IV) chlorides, where one of the aryl groups is 4-ethoxyphenyl.

The primary molecular target for the sulfone derivative, Apremilast, is well-established as phosphodiesterase 4 (PDE4). nih.govacs.org By inhibiting PDE4, Apremilast prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

There is no information available in the public domain regarding the specific molecular targets or modulatory effects of this compound or its sulfoxide derivative. Molecular docking studies on other, different heterocyclic compounds containing a 3-ethoxy-4-hydroxyphenyl or a 4-methoxyphenyl moiety have suggested potential interactions with targets such as Hsp90 and EGFR. researchgate.netnih.gov

The most significant body of research for derivatives of this compound lies in the area of enzyme inhibition, specifically the inhibition of PDE4 by its sulfone analogues. The discovery of Apremilast as a potent, orally active PDE4 inhibitor was a major development. nih.govacs.org The optimization from earlier dimethoxyphenyl propionic acid inhibitors to the sulfone analogues containing the 3-ethoxy-4-methoxyphenyl group was a key to its success. nih.gov

Apremilast is a potent inhibitor of PDE4, which in turn leads to the inhibition of TNF-α production. nih.govacs.org The structure-activity relationship studies that led to Apremilast demonstrated the critical role of the sulfone moiety in achieving high inhibitory potency against this enzyme. nih.govacs.org

Table 3: PDE4 Inhibition by Apremilast

| Compound | Target Enzyme | In Vitro Activity | Citation |

|---|---|---|---|

| Apremilast | Phosphodiesterase 4 (PDE4) | Potent Inhibitor | nih.govacs.org |

This table is interactive. You can sort and filter the data.

Q & A

What are the standard synthetic routes for 3-ethoxy-4-methoxyphenyl methyl sulfide, and how can reaction conditions be optimized to improve yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or sulfide coupling reactions. For example, alkylation of 3-ethoxy-4-methoxythiophenol with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route . Optimization involves controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts like over-alkylated species. Monitoring via TLC or HPLC ensures reaction completion .

How can researchers address challenges in stereochemical control during the synthesis of derivatives containing the 3-ethoxy-4-methoxyphenyl sulfide moiety?

Level: Advanced

Methodological Answer:

Chiral resolution or asymmetric synthesis is critical for stereochemical control. For instance, using (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethylamine as a chiral intermediate (as in Apremilast synthesis) requires enantioselective catalysis or chiral acid salts for separation . Polarimetric analysis and chiral HPLC (e.g., Chiralpak® columns) validate enantiomeric excess (>99% ee) .

What analytical techniques are most effective for characterizing degradation products or impurities in this compound?

Level: Basic

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) and high-resolution NMR (¹H/¹³C) are standard for structural elucidation. For example, des-acetyl apremilast (<1% w/w) can be quantified using reverse-phase HPLC with UV detection at 230 nm . GC-MS is suitable for volatile byproducts like sulfoxides or sulfones .

How can hydrogen-bonding patterns in crystalline forms of this compound be systematically analyzed to predict stability?

Level: Advanced

Methodological Answer:

Graph set analysis (Etter’s formalism) and X-ray crystallography (using SHELX programs) map hydrogen-bonding networks . For instance, intermolecular S···O interactions or π-π stacking in the aryl rings can be modeled to assess crystal packing efficiency. Differential scanning calorimetry (DSC) further correlates thermal stability with lattice energy .

What catalytic systems are effective for selective oxidation of the methyl sulfide group, and how are reaction kinetics evaluated?

Level: Advanced

Methodological Answer:

Hybrid vanadate catalysts (e.g., M(C₆H₁₆N₃)₂(VO₃)₄) with H₂O₂ as an oxidant show high selectivity for sulfoxide/sulfone formation . Kinetic studies using in situ FTIR or UV-Vis spectroscopy track substrate decay, while Arrhenius plots determine activation energy. Competing pathways (e.g., over-oxidation) are mitigated by tuning catalyst loading and solvent polarity .

How can researchers mitigate sulfide oxidation during sample storage and handling?

Level: Basic

Methodological Answer:

Degradation is minimized by storing samples under inert gas (N₂/Ar) at –20°C in amber vials. For aqueous solutions, field flocculation (avoiding filtration) reduces oxygen exposure, and chelating agents (e.g., EDTA) prevent metal-catalyzed oxidation . Total sulfide analysis via methylene blue colorimetry ensures accurate quantification .

What computational methods are recommended for predicting the reactivity of this compound in drug design?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as sulfone group electrophilicity. Molecular docking studies (AutoDock Vina) assess binding affinity to target enzymes (e.g., PDE4 in Apremilast). QSAR models correlate substituent effects with bioactivity .

How do solvent systems influence the crystallization of sulfonamide derivatives of this compound?

Level: Advanced

Methodological Answer:

Solvent-antisolvent pairs (e.g., acetonitrile-water) control nucleation rates for amorphous or crystalline forms. Polymorph screening via high-throughput crystallization (HT-XRD) identifies stable forms. For example, DMSO-water mixtures favor hydrogen-bonded dimers in apremilast .

What spectroscopic signatures distinguish the methyl sulfide group in NMR and IR analyses?

Level: Basic

Methodological Answer:

In ¹H NMR, the SCH₃ group resonates at δ 2.1–2.3 ppm (singlet). IR shows C-S stretching at 600–700 cm⁻¹ and S=O (if oxidized) at 1050–1150 cm⁻¹. HSQC and HMBC NMR correlations confirm connectivity to adjacent carbons .

How can researchers validate the environmental stability of this compound under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

Forced degradation studies (ICH guidelines) involve exposing the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). LC-MS profiles identify breakdown products, while kinetic modeling (Eyring equation) predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.